4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE
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Overview
Description
4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE is a complex organic compound that features a unique combination of pyrazolo[1,5-a]pyrazine and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes and pathways involved in tumor growth.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe in biological assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs) by binding to the active site, thereby blocking the cell cycle progression and inducing apoptosis in cancer cells . The compound’s sulfanyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar pyrazolo ring structure, known for its anticancer properties.
Imidazole Derivatives: These compounds share the oxazole ring and are widely studied for their antimicrobial and anticancer activities.
Uniqueness
4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE is unique due to its combination of pyrazolo[1,5-a]pyrazine and oxazole rings, which confer distinct electronic and steric properties. This uniqueness enhances its potential as a versatile compound in various scientific applications .
Properties
IUPAC Name |
4-[[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-2-phenyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS/c1-16-9-10-17(2)20(13-16)21-14-23-25(26-11-12-29(23)28-21)31-15-22-18(3)30-24(27-22)19-7-5-4-6-8-19/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJXVJMAVSQYHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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